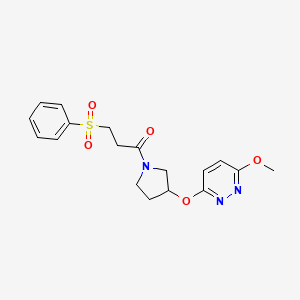

![molecular formula C15H14O4S2 B2904905 (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-methylbenzoate CAS No. 343373-79-5](/img/structure/B2904905.png)

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

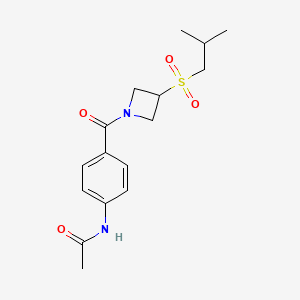

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-methylbenzoate (DMTM) is an organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of various compounds, and has been used as a reagent in organic synthesis. Its structure consists of a thiophene ring fused with a five-membered ring containing an oxygen atom, a methyl group, and a benzoate ester group. DMTM has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. It has also been used in the synthesis of a variety of other compounds, such as heterocyclic compounds, polymers, and catalysts.

Scientific Research Applications

Pharmaceutical Research

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its structural complexity allows for the creation of molecules with potential therapeutic effects. For instance, derivatives of this compound could be explored for their efficacy in treating conditions such as inflammation, pain, or bacterial infections due to the thiophene moiety’s known bioactivity .

Material Science

In material science, the compound’s unique structure could be utilized in the development of novel polymers or coatings. The thiophene ring, in particular, is known for its conductive properties, making it a candidate for use in electronic materials or energy storage devices .

Chemical Synthesis

As a building block in chemical synthesis, this compound can be used to create a wide variety of sulfur-containing heterocycles. These heterocycles are prevalent in many drugs and agrochemicals, indicating the compound’s utility in developing new chemical entities .

Analytical Chemistry

In analytical chemistry, the compound could serve as a standard or reagent in chromatographic methods or spectroscopic analysis due to its distinct chemical signature. This would be particularly useful in the qualitative or quantitative determination of similar compounds or in the study of thiophene-related chemical reactions .

Agricultural Chemistry

The thiophene ring is a common feature in many pesticides and herbicides. Research into derivatives of this compound could lead to the development of new agrochemicals with improved efficacy and reduced environmental impact .

Environmental Science

In environmental science, research into this compound’s derivatives could provide insights into the degradation of thiophene-based pollutants. Understanding the breakdown pathways and by-products could inform remediation strategies for contaminated sites .

properties

IUPAC Name |

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4S2/c1-10-2-4-11(5-3-10)14(16)19-13-7-9-21(17,18)15-12(13)6-8-20-15/h2-6,8,13H,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGOTRLFCVIVAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2CCS(=O)(=O)C3=C2C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2904823.png)

![5-(Piperazin-1-yl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2904825.png)

![2,7-Dichloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B2904826.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid](/img/structure/B2904832.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2904836.png)

![4-cyano-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2904840.png)

![6-Ethyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2904841.png)